Ferrous phosphate

Catalog No.
S632975
CAS No.
14940-41-1
M.F
FeH3O4P
M. Wt
153.84 g/mol
Availability
In Stock
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Ferrous phosphate

CAS Number

14940-41-1

Product Name

Ferrous phosphate

IUPAC Name

iron;phosphoric acid

Molecular Formula

FeH3O4P

Molecular Weight

153.84 g/mol

InChI

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

RFGNMWINQUUNKG-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2]

Synonyms

Fe3(PO4)2.8H2O, ferrous phosphate, vivianite

Canonical SMILES

OP(=O)(O)O.[Fe]

The exact mass of the compound Ferrous phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biomedical Applications

  • Drug Delivery: Ferrous phosphate nanoparticles are being investigated as carriers for drug delivery due to their biocompatibility and controlled release properties []. The nanoparticles can be engineered to target specific tissues and release the drug cargo slowly over time, potentially improving treatment efficacy and reducing side effects.
  • Tissue Engineering: Research suggests ferrous phosphate can be used as a scaffold material for bone tissue engineering []. Its biocompatibility and ability to promote bone cell growth make it a promising candidate for bone regeneration applications.

Environmental Applications

  • Arsenic Remediation: Ferrous phosphate has been shown to be effective in removing arsenic from contaminated water []. It acts as a sorbent, attracting and binding arsenic ions, thereby reducing their mobility and potential environmental impact.
  • Phosphate Recovery: Research is exploring the use of ferrous phosphate for recovering phosphate from wastewater streams []. This could be a sustainable solution for managing phosphate pollution and recovering a valuable resource.

Material Science Applications

  • Lithium Ion Battery Development: Ferrous phosphate (LiFePO4) is a promising cathode material for lithium-ion batteries due to its high stability, long cycle life, and safety characteristics []. This research could contribute to the development of more efficient and safer rechargeable batteries.
  • Magnetic Materials: Studies are exploring the use of ferrous phosphate nanoparticles for developing magnetic materials with specific properties []. These materials could have applications in data storage, magnetic resonance imaging (MRI), and targeted drug delivery.

Ferrous phosphate, with the chemical formula Fe3(PO4)2\text{Fe}_3(\text{PO}_4)_2, is an inorganic compound that occurs as a white crystalline powder. It is odorless and typically stable at room temperature, although it decomposes into ferrous oxide and vapor at elevated temperatures. Ferrous phosphate is soluble in water and exhibits acidic properties in aqueous solutions. This compound is notable for its role as a source of iron in various applications, particularly in agriculture and environmental chemistry .

, primarily involving the interaction of ferrous salts with phosphoric acid. A common reaction involves mixing ferrous sulfate with phosphoric acid, which leads to the precipitation of ferrous phosphate:

FeSO4+H3PO4Fe3(PO4)2+H2SO4\text{FeSO}_4+\text{H}_3\text{PO}_4\rightarrow \text{Fe}_3(\text{PO}_4)_2\downarrow +\text{H}_2\text{SO}_4

Another significant reaction is the formation of hydrated ferrous phosphate through the reaction of ferrous hydroxide with phosphoric acid:

Fe OH 2+2H3PO4Fe3(PO4)28H2O\text{Fe OH }_2+2\text{H}_3\text{PO}_4\rightarrow \text{Fe}_3(\text{PO}_4)_2\cdot 8\text{H}_2\text{O}

In environmental contexts, ferrous phosphate can participate in reactions that facilitate the removal of phosphorus from wastewater by forming insoluble complexes .

Ferrous phosphate plays a crucial role in biological systems, particularly as a source of iron, which is essential for many biochemical processes. It has been shown to enhance plant growth by improving chlorophyll production, thereby increasing the greenness and health of leaves. Additionally, ferrous phosphate has potential applications in treating iron deficiency anemia due to its bioavailability as a dietary supplement .

The synthesis of ferrous phosphate typically involves the following methods:

  • Direct Precipitation: Mixing ferrous salts (e.g., ferrous sulfate) with phosphoric acid under controlled conditions leads to the formation of ferrous phosphate precipitate.
  • Hydrothermal Synthesis: This method involves heating aqueous solutions of ferrous salts and phosphates under high pressure and temperature to promote crystallization.
  • Nucleation and Crystallization: Recent studies have explored nonclassical nucleation pathways where an amorphous precursor phase forms before crystallization into vivianite (a hydrated form of ferrous phosphate) occurs .

Ferrous phosphate has diverse applications across various fields:

  • Agriculture: Used as a fertilizer to supply iron to plants, enhancing their growth and health.
  • Water Treatment: Acts as a rust prevention agent and aids in the removal of contaminants from water.
  • Chemical Industry: Serves as a precursor for other iron compounds and as a catalyst in specific

Research on ferrous phosphate interactions primarily focuses on its role in environmental chemistry, particularly in phosphorus removal processes from wastewater. Studies indicate that it can effectively react with various phosphorus species, forming stable complexes that precipitate out of solution, thus aiding in purification efforts . Additionally, its interactions with other ions in solution can influence its solubility and bioavailability.

Compound NameChemical FormulaUnique Properties
Ferric PhosphateFePO4\text{FePO}_4More stable than ferrous phosphate; used in pigments.
VivianiteFe3(PO4)28H2O\text{Fe}_3(\text{PO}_4)_2\cdot 8\text{H}_2\text{O}Hydrated form; exhibits unique color changes based on oxidation state.
Iron(III) PhosphateFe III PO4)\text{Fe III PO}_4)Less soluble than ferrous forms; used in ceramics.
Ferrous SulfateFeSO4\text{FeSO}_4Commonly used iron supplement; more soluble than ferrous phosphate.

Ferrous phosphate's unique characteristics lie in its dual role as both a nutrient for plants and an effective agent for environmental remediation, setting it apart from its counterparts .

Traditional synthesis of ferrous phosphate follows classical crystallization models, where ions in solution directly assemble into crystalline lattices. For example, reacting ferrous chloride (FeCl₂) with sodium phosphate (Na₃PO₄) yields ferrous phosphate precipitates via ionic attachment [4]. However, recent studies reveal nonclassical pathways involving metastable intermediates. In aqueous systems, ferrous phosphate crystallization proceeds through an amorphous ferrous phosphate (AFEP) precursor phase, which later transforms into crystalline vivianite (Fe₃(PO₄)₂·8H₂O) [2] [3].

The nonclassical route is hydration-driven: AFEP nanoparticles (Fe₃(PO₄)₂·4.75H₂O) form initially, with lower water content and less distorted Fe–O octahedra compared to vivianite [2]. Synchrotron X-ray absorption spectroscopy (XAS) shows AFEP has an average Fe–O bond length of 2.10 Å, shorter than vivianite’s 2.21 Å, indicating structural rearrangements during crystallization [3]. This pathway dominates at moderate supersaturation (saturation index ≤ 10.19), where AFEP remains stable for hours before transforming into vivianite via water incorporation and H-bond network formation [2].

Role of Supersaturation and Amorphous Precursor Phases (AFEP)

Supersaturation critically influences whether ferrous phosphate forms via classical or nonclassical mechanisms. At high supersaturation (saturation index ≥ 12.86), direct ionic attachment to vivianite crystals occurs, bypassing AFEP [2]. Conversely, lower supersaturation favors AFEP nucleation, which acts as a kinetic intermediate. Key findings include:

  • AFEP Stability: AFEP’s composition (Fe₃(PO₄)₂·4.75H₂O) and local structure differ markedly from vivianite. Pair distribution function (PDF) analysis reveals AFEP lacks long-range Fe–Fe correlations (>4 Å), confirming its amorphous nature [3].
  • Transformation Mechanism: AFEP-to-vivianite conversion involves hydration-driven restructuring. Infrared spectroscopy (FTIR) shows vivianite’s P–O stretching vibrations (ν₃ at 1034, 964, 933 cm⁻¹) split due to lattice constraints, unlike AFEP’s broad peak at 976 cm⁻¹ [3].
  • Kinetic Controls: AFEP’s lifetime increases with decreasing supersaturation. At saturation index 10.19, AFEP persists for >24 hours before crystallizing, enabling isolation for industrial applications [2].

Industrial Synthesis Methods from Waste Materials

Industrial production of ferrous phosphate often leverages cost-effective precursors, including iron-rich waste streams. Two established methods are:

  • Precipitation from Ferrous Salts: Reacting FeCl₂ with Na₃PO₄ or K₃PO₄ under inert atmospheres yields high-purity ferrous phosphate [4]. For example:
    $$
    3 \, \text{FeCl}2 + 2 \, \text{Na}3\text{PO}4 \rightarrow \text{Fe}3(\text{PO}4)2 \downarrow + 6 \, \text{NaCl}
    $$
    This method requires pH control to prevent Fe²⁺ oxidation.

  • Carbothermic Reduction: Iron phosphate (FePO₄), a lithium iron phosphate (LFP) battery precursor, is reduced using carbon at high temperatures. While not directly producing ferrous phosphate, this method highlights the industrial relevance of iron-phosphorus chemistry [1].

Emerging approaches explore using steel pickling waste (rich in FeCl₂) and phosphoric acid byproducts, though scalability challenges remain.

pH-Dependent Reactivity and Phase Control

pH governs ferrous phosphate’s solubility and phase stability. Key insights include:

  • Acidic Conditions (pH < 4): Ferrous phosphate dissolves, releasing Fe²⁺ and PO₄³⁻ ions. This property is exploited in fertilizers, where acidic soils enhance phosphorus bioavailability [4].
  • Neutral to Alkaline Conditions (pH 5–8): AFEP precipitates as a colloidal phase. At pH 7, AFEP’s zeta potential (-25 mV) stabilizes nanoparticles against aggregation, enabling size-controlled synthesis [2].
  • Crystalline Phase Transitions: Vivianite forms preferentially at pH 6–7.5, while extreme alkalinity (pH > 9) promotes oxidation to ferric phosphate (FePO₄) [3].

In situ UV-vis studies demonstrate that pH shifts during synthesis alter nucleation rates. For instance, lowering pH from 7 to 5 accelerates AFEP formation by increasing Fe²⁺ solubility [2].

The transformation from amorphous ferrous phosphate to vivianite represents a nonclassical nucleation pathway that is fundamentally driven by hydration rather than dehydration processes [1] [2]. This transformation occurs through a series of discrete stages involving a metastable amorphous ferrous phosphate intermediate, which can be isolated and stabilized under appropriate conditions [1] [3].

The amorphous ferrous phosphate intermediate exhibits a lower water content compared to crystalline vivianite, with a composition of iron3(phosphate)2·4.75 water compared to vivianite's iron3(phosphate)2·8 water [1] [2]. This difference in hydration state is crucial to understanding the transformation mechanism, as the process requires the incorporation and rearrangement of water molecules within the amorphous ferrous phosphate structure [1] [3].

Experimental observations using time-resolved in situ and ex situ approaches have revealed that vivianite crystallization occurs at moderately high to low supersaturation conditions (saturation index ≤ 10.19) [1] [2]. Under these conditions, the transformation proceeds via a predominantly solid-state, hydration-driven reaction rather than through direct crystallization from solution [1] [2]. The water molecules associated with the amorphous ferrous phosphate nanoparticles undergo structural rearrangement, leading to the formation of a defined hydrogen-bonding network that plays a pivotal role in the transformation process [2] [3].

The lifetime of the amorphous ferrous phosphate intermediate increases at lower vivianite supersaturation levels, and the intermediate remains stable when dried and stored under anoxic conditions [1] [2]. This stability relationship demonstrates that the transformation kinetics are strongly dependent on the solution conditions and the degree of supersaturation with respect to vivianite [1] [4].

At very high supersaturations (saturation index ≥ 12.86), the transformation pathway changes, with the amorphous ferrous phosphate dissolving and vivianite growth occurring directly from solution via ionic attachment [1] [2]. This indicates that multiple pathways can operate simultaneously, with the relative importance of each pathway depending on the specific thermodynamic and kinetic conditions [1] [3].

The hydration-driven transformation is also characterized by textural evidence on the vivianite crystal surfaces, which retain spherical nanoparticles resembling the original amorphous ferrous phosphate uniformly distributed across their surfaces [1] [2]. This textural preservation provides direct evidence for the solid-state transformation mechanism and distinguishes it from vivianite formed through direct crystallization from solution [1] [3].

Local Symmetry and Bonding Environments in Ferrous Phosphate

The local bonding environments in ferrous phosphate systems exhibit significant structural variations that depend on the degree of crystalline ordering and the specific iron coordination sites. X-ray absorption spectroscopy studies at the iron K-edge have revealed fundamental differences in the bonding environments between amorphous ferrous phosphate and crystalline vivianite [1] [2].

In amorphous ferrous phosphate, the iron atoms are coordinated in a less distorted octahedral environment compared to their crystalline counterparts [1] [2]. The average iron-oxygen bond distance in amorphous ferrous phosphate is 2.08-2.10 Å, which is shorter than the corresponding distance in vivianite (2.21 Å average) [1]. This difference reflects the lower average distortions of the iron-oxygen octahedra in the amorphous phase, which may be linked to the absence of lattice constraints and the lack of a defined hydrogen-bonding network [1] [2].

The phosphorus-oxygen tetrahedral coordination in amorphous ferrous phosphate also shows lower distortions compared to vivianite [1] [2]. The iron-phosphorus bond distance remains relatively similar between the two phases (3.34 Å in amorphous ferrous phosphate versus 3.33 Å in vivianite), indicating that the phosphate tetrahedral framework is largely preserved during the transformation process [1].

Extended X-ray absorption fine structure modeling reveals that in amorphous ferrous phosphate, the coordination environment consists of four phosphate tetrahedra and two water molecules octahedrally coordinated to the central iron2+ atom [1]. This coordination environment provides an average local structure with a coordination number of approximately 6 for iron-oxygen bonds and 4 for iron-phosphorus bonds [1].

Vivianite exhibits two distinct iron coordination sites with different bonding environments [5] [6]. The Fe1 site consists of isolated single octahedra with the composition iron oxygen2(water)4, while the Fe2 site forms edge-sharing double octahedra with the composition iron2 oxygen6(water)4 [6] [7]. The Fe1 octahedra are coordinated by four water ligands in the rhombic plane and two trans-oxygens from phosphate tetrahedra, with bond distances ranging from 2.14-2.19 Å [8]. The Fe2 octahedra show more regular coordination with bond distances of 1.97-2.05 Å [9].

The phosphate tetrahedra in vivianite exhibit phosphorus-oxygen bond distances ranging from 1.54-1.57 Å [10], which are characteristic of tetrahedral phosphate coordination. These tetrahedra serve as linking units between the iron octahedra, forming complex sheets parallel to the (010) plane [6] [7].

The hydrogen bonding network in vivianite is significantly more developed than in amorphous ferrous phosphate [1] [2]. The weak hydrogen bonding between water ligands holds together the structural sheets, accounting for the perfect cleavage along the (010) plane [6]. This hydrogen bonding network is absent in amorphous ferrous phosphate, contributing to its higher local symmetry and kinetic accessibility [1] [2].

Oxidation effects on the bonding environment have been observed in vivianite systems exposed to oxidizing conditions [9]. Oxidized vivianite samples show shorter iron-oxygen bond distances (1.99 Å) due to the formation of iron3+ phases, which have higher charge density and result in more contracted coordination spheres [9].

Comparative Analysis of Amorphous Ferrous Phosphate and Crystalline Vivianite

The structural and compositional differences between amorphous ferrous phosphate and crystalline vivianite provide fundamental insights into the nonclassical transformation pathways in iron-phosphate systems. This comparative analysis reveals systematic variations in hydration state, local symmetry, and bonding characteristics that control the transformation kinetics and stability relationships [1] [2].

Compositional Differences and Hydration States

PropertyAFEP (Amorphous Ferrous Phosphate)Vivianite (Crystalline)Reference
Chemical CompositionFe₃(PO₄)₂·4.75H₂OFe₃(PO₄)₂·8H₂O [1] [2]
Water Content4.75 H₂O per formula unit8 H₂O per formula unit [1] [2]
Fe-O Bond Length (Å)2.08-2.10 Å2.21 Å (average) [1]
Fe-P Bond Length (Å)3.34 Å3.33 Å [1]
Local SymmetryLess distorted, more symmetricMore distorted octahedral [1] [2]
Coordination Number Fe-O6 (octahedral)6 (octahedral) [1]
Coordination Number Fe-P~4~4 [1]
StabilityMetastable intermediateThermodynamically stable [1] [2]
Transformation MechanismHydration-driven transformationEnd product of transformation [1] [2]
Structural OrderingAmorphous, short-range orderCrystalline, long-range order [1] [2]

The most significant compositional difference lies in the hydration state, with amorphous ferrous phosphate containing approximately 40% less water than crystalline vivianite [1] [2]. This difference in water content directly correlates with the transformation mechanism, as the conversion process requires the incorporation of additional water molecules into the amorphous structure [1] [3].

Structural Framework and Bonding Characteristics

The iron coordination environments in both phases maintain octahedral geometry, but exhibit distinct distortion patterns [1] [2]. Amorphous ferrous phosphate displays lower average distortions from ideal octahedral geometry, which may contribute to its kinetic accessibility and role as a precursor phase [1] [2]. The reduced distortion in amorphous ferrous phosphate is attributed to the absence of lattice constraints and the lack of a fully developed hydrogen-bonding network [1] [2].

Vivianite Crystal Structure Parameters:

ParameterValueReference
Crystal SystemMonoclinic [11] [10] [12]
Space GroupC2/m [11] [10] [12]
Unit Cell - a (Å)10.08-10.35 [11] [10] [13]
Unit Cell - b (Å)13.43-13.60 [11] [10] [13]
Unit Cell - c (Å)4.70-4.80 [11] [10] [13]
Unit Cell - β (°)104.2-105.1 [11] [10] [13]
Unit Cell Volume (ų)620-653 [11] [10] [13]
Z (formula units)2 [11] [10] [12]
Fe1-O Bond Distance (Å)2.14-2.19 [8]
Fe2-O Bond Distance (Å)1.97-2.05 [9]
P-O Bond Distance (Å)1.54-1.57 [10]
Coordination Environment Fe1FeO₂(H₂O)₄ octahedra [6] [7]
Coordination Environment Fe2Fe₂O₆(H₂O)₄ double octahedra [6] [7]

The phosphate tetrahedral framework remains relatively unchanged between the two phases, as evidenced by the similar iron-phosphorus bond distances (3.34 Å in amorphous ferrous phosphate versus 3.33 Å in vivianite) [1]. This structural similarity indicates that the phosphate backbone is preserved during the transformation process, with the primary changes occurring in the iron coordination environment and the water molecule arrangements [1] [2].

Thermodynamic and Kinetic Considerations

The stability relationships between amorphous ferrous phosphate and vivianite are governed by both thermodynamic and kinetic factors [1] [2]. Amorphous ferrous phosphate represents a metastable intermediate that is kinetically accessible but thermodynamically unstable with respect to vivianite [1] [2]. The transformation kinetics are strongly dependent on supersaturation conditions, with lower supersaturations favoring the nonclassical pathway through the amorphous intermediate [1] [3].

The activation energy for the transformation process has been determined to be approximately 51 kJ/mol, indicating a moderate energy barrier that allows for temperature-dependent transformation kinetics [14]. The rate of transformation can be modeled using the Johnson-Mehl-Avrami-Kolmogorov model, which accounts for the nucleation and growth processes involved in the phase transformation [14].

Comparative Bond Length Analysis:

PhaseFe-O Bond Length (Å)CoordinationReference
AFEP (Amorphous Ferrous Phosphate)2.08-2.10Octahedral [1]
Vivianite (Crystalline)2.21 (average)Octahedral [1]
Vivianite Fe1 site2.14-2.19Octahedral [8]
Vivianite Fe2 site1.97-2.05Octahedral [9]
Oxidized Vivianite1.99Octahedral [9]
Ferric Phosphate (Amorphous)1.97Octahedral [1]
Iron Phosphate Glass~2.0Mixed [15]

The systematic variation in bond lengths reflects the different oxidation states and coordination environments present in various iron phosphate phases. The shorter bond lengths in ferric phosphate phases compared to ferrous phosphate phases are consistent with the higher charge density of iron3+ ions [1] [9].

Implications for Transformation Mechanisms

The comparative analysis reveals that the transformation from amorphous ferrous phosphate to vivianite involves a complex interplay of hydration, structural rearrangement, and crystallization processes [1] [2]. The nonclassical nature of this transformation is evident from the preservation of the phosphate framework and the gradual development of long-range order through hydration-driven mechanisms [1] [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.911831 g/mol

Monoisotopic Mass

153.911831 g/mol

Heavy Atom Count

6

UNII

D07L04MRWI

Related CAS

50602-84-1

Other CAS

14940-41-1

Wikipedia

Iron(II) phosphate

General Manufacturing Information

Phosphoric acid, iron(2+) salt (2:3): ACTIVE

Dates

Last modified: 07-17-2023

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